molecular formula C56H52N2O8S2 B13415004 Raloxifene Dimer

Raloxifene Dimer

Cat. No.: B13415004
M. Wt: 945.2 g/mol
InChI Key: YRRTXEHIDQKSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Raloxifene Dimer is a compound derived from Raloxifene, a selective estrogen receptor modulator (SERM). Raloxifene is primarily used in the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The dimer form of Raloxifene is often studied for its potential impurities and its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene Dimer typically involves the reaction of Raloxifene with various reagents under controlled conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to detect and isolate the dimer during the synthesis of Raloxifene hydrochloride .

Industrial Production Methods: Industrial production of this compound is not as common as the production of Raloxifene itself. the dimer can be produced as a byproduct during the large-scale synthesis of Raloxifene hydrochloride. The process involves careful monitoring and control of reaction conditions to minimize the formation of impurities, including the dimer .

Chemical Reactions Analysis

Types of Reactions: Raloxifene Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the stability and reactivity of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the dimer.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of Raloxifene-N-Oxide, while reduction could yield simpler hydrocarbon derivatives .

Scientific Research Applications

Raloxifene Dimer has several scientific research applications:

Mechanism of Action

The mechanism of action of Raloxifene Dimer is similar to that of Raloxifene. It acts as a selective estrogen receptor modulator, exhibiting estrogenic effects on bone and lipid metabolism while antagonizing estrogen effects in breast and uterine tissues. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen receptor-mediated gene expression .

Comparison with Similar Compounds

    Tamoxifen: Another SERM used in the treatment of breast cancer.

    Bazedoxifene: A SERM used for osteoporosis treatment.

    Clomiphene: A SERM used in the treatment of infertility.

Comparison: Raloxifene Dimer is unique due to its specific formation as an impurity during the synthesis of Raloxifene hydrochloride. Unlike Tamoxifen and Bazedoxifene, which are primarily used for their therapeutic effects, this compound is mainly studied for its chemical properties and potential impurities .

Properties

Molecular Formula

C56H52N2O8S2

Molecular Weight

945.2 g/mol

IUPAC Name

[6-hydroxy-7-[6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-7-yl]-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C56H52N2O8S2/c59-39-15-7-37(8-16-39)53-47(51(63)35-11-19-41(20-12-35)65-33-31-57-27-3-1-4-28-57)43-23-25-45(61)49(55(43)67-53)50-46(62)26-24-44-48(54(68-56(44)50)38-9-17-40(60)18-10-38)52(64)36-13-21-42(22-14-36)66-34-32-58-29-5-2-6-30-58/h7-26,59-62H,1-6,27-34H2

InChI Key

YRRTXEHIDQKSOF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C5=C(C=CC6=C5SC(=C6C(=O)C7=CC=C(C=C7)OCCN8CCCCC8)C9=CC=C(C=C9)O)O)O)C1=CC=C(C=C1)O

Origin of Product

United States

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